8-Fluoro-2-naphthoic acid

Physical organic chemistry Substituent effects Acid dissociation constant

8-Fluoro-2-naphthoic acid (CAS 5043-22-1) is a fluorinated naphthalene monocarboxylic acid with the molecular formula C₁₁H₇FO₂ and a molecular weight of 190.17 g·mol⁻¹. The compound bears a carboxylic acid group at the 2-position and a single fluorine substituent at the 8-position of the naphthalene ring system.

Molecular Formula C11H7FO2
Molecular Weight 190.17 g/mol
CAS No. 5043-22-1
Cat. No. B14148834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-2-naphthoic acid
CAS5043-22-1
Molecular FormulaC11H7FO2
Molecular Weight190.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)F
InChIInChI=1S/C11H7FO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6H,(H,13,14)
InChIKeyDOWMUMMQQLCKPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoro-2-naphthoic Acid (CAS 5043-22-1): Physicochemical and Structural Baseline for Procurement Decisions


8-Fluoro-2-naphthoic acid (CAS 5043-22-1) is a fluorinated naphthalene monocarboxylic acid with the molecular formula C₁₁H₇FO₂ and a molecular weight of 190.17 g·mol⁻¹ [1]. The compound bears a carboxylic acid group at the 2-position and a single fluorine substituent at the 8-position of the naphthalene ring system [1]. Its computed lipophilicity (XLogP3 = 2.9) and topological polar surface area (37.3 Ų) place it within the property space typical of aromatic carboxylic acid building blocks used in medicinal chemistry and materials science [1]. The compound belongs to a well-characterized series of 4-, 5-, 6-, 7-, and 8-substituted 2-naphthoic acids whose acid strengths were systematically determined by Wells and Adcock in 50% v/v aqueous ethanol [2].

Why Generic 2-Naphthoic Acid Analogs Cannot Replace 8-Fluoro-2-naphthoic Acid in Research and Development


The position and identity of the substituent on the naphthalene ring profoundly influence both physicochemical properties and reactivity, making simple substitution between in-class analogs unreliable. The apparent pKa values of 4-, 5-, 6-, 7-, and 8-substituted 2-naphthoic acids diverge substantially depending on the nature and location of the substituent, as demonstrated across 44 compounds by Wells and Adcock [1]. Furthermore, the presence of a fluorine atom at the 8-position imparts a unique synthetic handle: the ortho-fluoro carboxylate motif permits catalyst-free nucleophilic aromatic substitution with organolithium and Grignard reagents in good to excellent yields, a reactivity pathway unavailable to non-fluorinated or differently substituted analogs [2]. Fluorine substitution also increases the stability of π-stacked aggregates by approximately an order of magnitude relative to non-fluorinated naphthoic acids, as quantified by NMR self-association studies [3]. These orthogonal differentiators—altered acid strength, distinct synthetic reactivity, and modulated supramolecular behavior—mean that procurement of the precise 8-fluoro-2-naphthoic acid isomer is non-negotiable for reproducible experimental outcomes.

Quantitative Differentiation Evidence: 8-Fluoro-2-naphthoic Acid vs. Closest Analogs


Acid Strength Modulation: pKa Shift Induced by 8-Fluoro Substitution Relative to Parent 2-Naphthoic Acid and 8-Substituted Analogs

The 8-fluoro substituent exerts a measurable electron-withdrawing inductive effect that lowers the pKa of 2-naphthoic acid. Wells and Adcock determined apparent pKa values for 44 substituted 2-naphthoic acids in 50% v/v aqueous ethanol at 25 °C, including the 8-fluoro, 8-chloro, 8-bromo, 8-iodo, 8-methyl, 8-nitro, 8-cyano, 8-hydroxy, 8-methoxy, 8-amino, and 8-dimethylamino derivatives, alongside the unsubstituted parent 2-naphthoic acid [1]. The ΔpK values were analyzed using the Dewar–Grisdale formalism, providing a quantitative framework that distinguishes the 8-fluoro derivative from its 8-chloro, 8-bromo, and 8-methyl counterparts [1]. The direction and magnitude of the pKa shift are predictable based on the fluorine substituent constant, allowing researchers to select the appropriate acid strength for pH-dependent applications.

Physical organic chemistry Substituent effects Acid dissociation constant

Supramolecular Aggregation Enhancement: Fluorine-Driven Increase in Self-Association Stability

Fluorine substitution on the naphthoic acid scaffold significantly enhances self-association through π-stacking and hydrophobic interactions. Briffitt and Day (2015) used ¹H and ¹⁹F NMR dilution experiments to quantify the self-association of 4-fluoro-1-naphthoic acid versus 1-naphthoic acid, fitting the data to an isodesmic model [1]. The addition of a single fluorine atom increased the stability of the aggregates by approximately one order of magnitude (i.e., a ~10-fold increase in the association constant) [1]. Although this study examined the 1-naphthoic acid isomer series, the fundamental electronic and polarizability contributions of the fluorine substituent are expected to translate to the 2-naphthoic acid scaffold as a class-level effect, predicting that 8-fluoro-2-naphthoic acid will exhibit substantially stronger self-association than non-fluorinated 2-naphthoic acid.

Supramolecular chemistry π-π stacking NMR spectroscopy

Unique Synthetic Reactivity: Ortho-Fluoro Displacement as a Catalyst-Free Diversification Handle

The ortho-fluoro carboxylate motif present in 8-fluoro-2-naphthoic acid enables a unique synthetic transformation that is inaccessible to non-fluorinated 2-naphthoic acids. Belaud-Rotureau et al. (2011) demonstrated that ortho-fluoro groups in unprotected 1- and 2-naphthoic acids undergo nucleophilic aromatic substitution with alkyl-, vinyl-, and aryl-organolithium and Grignard reagents in the absence of any metal catalyst and without protection of the carboxylic acid group [1]. The reactions proceed in good to excellent yields, furnishing substituted naphthoic acids that would otherwise require multi-step protection/deprotection sequences [1]. Non-fluorinated 2-naphthoic acid lacks this reactive handle entirely, while the 6-fluoro and 7-fluoro isomers lack the ortho relationship to the carboxyl group and therefore do not participate in this chemistry.

Synthetic methodology Nucleophilic aromatic substitution Organometallic chemistry

Lipophilicity Modulation: Computed XLogP3 Comparison of 8-Fluoro-2-naphthoic Acid vs. Parent 2-Naphthoic Acid

Fluorine substitution at the 8-position increases the computed lipophilicity of the naphthoic acid scaffold. According to PubChem computed properties, 8-fluoro-2-naphthoic acid has an XLogP3 value of 2.9 [1], compared to 2.7 for unsubstituted 2-naphthoic acid (PubChem CID 6810) [2]. This ΔXLogP3 of +0.2 log units represents a measurable increase in lipophilicity attributable to the fluorine atom. The topological polar surface area remains unchanged at 37.3 Ų for both compounds, indicating that the lipophilicity gain is not accompanied by a change in hydrogen-bonding capacity [1] [2].

Physicochemical profiling Lipophilicity Drug-likeness

Positional Isomer Differentiation: 8-Fluoro- vs. 6-Fluoro-2-naphthoic Acid – Thermal and Spectroscopic Distinction

Positional isomerism among fluorinated 2-naphthoic acids yields distinct physicochemical properties that are critical for identity confirmation and purity assessment. Vulcanchem reports that 6-fluoro-2-naphthoic acid exhibits a melting point range of 214–216 °C , while the 8-fluoro isomer is expected to show a different melting point due to altered crystal packing. The two isomers are unambiguously distinguished by ¹H and ¹³C NMR spectroscopy: the 8-fluoro isomer displays a characteristic fluorine-coupled aromatic proton pattern arising from the peri and ortho relationships unique to the 8-position, as documented in the KnowItAll NMR Spectral Library (SpectraBase, CDCl₃ solvent) [1].

Analytical chemistry Isomer identification Quality control

High-Value Application Scenarios for 8-Fluoro-2-naphthoic Acid Based on Verified Differentiation Evidence


Medicinal Chemistry: Late-Stage Diversification via Ortho-Fluoro Displacement

In drug discovery programs requiring rapid SAR exploration around a naphthoic acid core, 8-fluoro-2-naphthoic acid serves as a privileged intermediate. Its ortho-fluoro carboxylate motif enables catalyst-free nucleophilic aromatic substitution with organolithium and Grignard reagents, allowing direct installation of alkyl, vinyl, or aryl groups at the 8-position without protecting-group chemistry [1]. This reactivity is absent in the parent 2-naphthoic acid and in the 6-fluoro or 7-fluoro positional isomers, making the 8-fluoro derivative uniquely suited for efficient parallel synthesis of 8-substituted-2-naphthoic acid libraries.

Physical Organic Chemistry: Probing Substituent Effects with a Systematically Characterized Scaffold

The pKa of 8-fluoro-2-naphthoic acid has been determined alongside 43 other substituted 2-naphthoic acids in a landmark study by Wells and Adcock [1]. This comprehensive dataset, acquired under standardized conditions (50% v/v aqueous ethanol, 25 °C), makes the compound an ideal probe for investigating the transmission of electronic effects through the naphthalene ring system. Researchers studying linear free-energy relationships, Hammett-type correlations, or the Dewar–Grisdale model can rely on this validated pKa value as a reference point.

Supramolecular and Materials Chemistry: Fluorine-Enhanced π-Stacking for Controlled Aggregation

For applications exploiting π-stacking interactions—such as organic semiconductors, liquid crystals, or supramolecular polymers—8-fluoro-2-naphthoic acid offers a quantifiable advantage in self-association strength. NMR studies on fluorinated naphthoic acids demonstrate that a single fluorine substituent can increase aggregate stability by approximately one order of magnitude [1]. This property is relevant for designing materials with tunable assembly behavior, where the fluorine atom serves as both an electronic modulator and a spectroscopic probe via ¹⁹F NMR.

Analytical Reference Standard and Isomer-Specific Quality Control

The unambiguous identification of 8-fluoro-2-naphthoic acid versus its positional isomers (e.g., 6-fluoro-2-naphthoic acid) is essential for regulated laboratory environments. The compound's ¹H and ¹³C NMR spectra, archived in the Wiley KnowItAll Spectral Library [1], provide a certified reference for identity confirmation. Procurement of the correct isomer can be verified against these spectral standards, mitigating the risk of costly experimental failure due to isomer mix-up.

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